methyl 3-(3-methoxyphenyl)propanoate
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Overview
Description
Methyl 3-(3-methoxyphenyl)propanoate is an organic compound belonging to the ester family. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanoate ester. This compound is often used in various chemical syntheses and has applications in different fields such as pharmaceuticals, fragrances, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-methoxyphenyl)propanoate can be synthesized through the esterification of 3-(3-methoxyphenyl)propanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts, such as solid acid catalysts, can improve the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.
Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions to substitute the methoxy group.
Major Products Formed
Hydrolysis: 3-(3-methoxyphenyl)propanoic acid and methanol.
Reduction: 3-(3-methoxyphenyl)propanol.
Substitution: Depending on the nucleophile used, different substituted phenylpropanoates can be formed.
Scientific Research Applications
Methyl 3-(3-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl 3-(3-methoxyphenyl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy group and ester functionality can influence its binding affinity and specificity towards these targets. Additionally, the compound’s ability to undergo metabolic transformations can play a role in its overall activity.
Comparison with Similar Compounds
Methyl 3-(3-methoxyphenyl)propanoate can be compared with other similar compounds, such as:
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: This compound has a hydroxyl group in addition to the methoxy group, which can influence its reactivity and biological activity.
Methyl 3-(3-phenoxyphenyl)propanoate: The presence of a phenoxy group instead of a methoxy group can lead to different chemical and physical properties.
Methyl 3-(4-hydroxyphenyl)propanoate: The absence of the methoxy group and the presence of a hydroxyl group can result in different reactivity and applications.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical behavior and applications.
Properties
CAS No. |
50704-52-4 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
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